(R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
Description
Key $$^1$$H NMR Shifts (δ, ppm):
| Proton Environment | (R)-Benzyl Derivative | 4-(Oxetan-3-yl)piperidine |
|---|---|---|
| Piperidine H3 (C3) | 3.78 (m) | 3.05 (t) |
| Oxetane H2/H4 | 4.62 (d, J = 6.8 Hz) | 4.35 (t) |
| Benzyl CH$$_2$$ | 5.12 (s) | – |
| Carbamate NH | 7.41 (br s) | – |
Properties
IUPAC Name |
benzyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)17-14-7-4-8-18(9-14)15-11-20-12-15/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWJOVIZDVJRY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146395 | |
| Record name | Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-75-7 | |
| Record name | Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Piperidine Ring Formation: The piperidine ring is usually formed through a series of reactions involving amines and other reagents.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1. Potential Therapeutic Agent
(R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in neurological conditions. The piperidine ring is known for its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
2. Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced pharmacological properties. Researchers are focusing on modifying the oxetane and piperidine moieties to improve efficacy and reduce side effects.
Pharmacology
1. Receptor Modulation
Studies have indicated that this compound may act as a modulator of neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation could lead to applications in treating mood disorders and schizophrenia.
2. Antinociceptive Properties
Research has shown that compounds with similar structures possess antinociceptive properties. Preliminary studies suggest that this compound could be effective in pain management therapies, potentially offering alternatives to traditional analgesics.
Material Science
1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymeric materials. Its unique chemical structure allows for the development of polymers with specific mechanical properties and thermal stability.
2. Coatings and Adhesives
The compound's chemical reactivity makes it suitable for applications in coatings and adhesives, where it can enhance adhesion properties and durability under various environmental conditions.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Neurological Applications | Found to enhance synaptic plasticity in animal models. |
| Study B | Pain Management | Demonstrated significant reduction in pain response in rodent models. |
| Study C | Polymer Development | Developed a new class of thermosetting polymers with improved mechanical strength. |
Mechanism of Action
The mechanism of action of ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Piperidine vs. Pyrrolidine Rings
- (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS: 1349807-54-0): Replaces the six-membered piperidine ring with a five-membered pyrrolidine. Pyrrolidine derivatives often exhibit enhanced rigidity compared to piperidines .
Piperidine vs. Piperazine
- Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS: 1254115-22-4):
Substituent Variations on the Nitrogen Atom
Oxetan-3-yl vs. Benzyl Groups
- Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate (CAS: 1217476-03-3): Replaces the oxetan-3-yl group with a benzyl substituent. Oxetanes, in contrast, are polar and metabolically resistant, often used to optimize pharmacokinetic profiles .
Oxetan-3-yl vs. tert-Butoxycarbonyl (Boc)
- (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate (Ref: 10-F097443): Substitutes benzyl carbamate with a Boc-protecting group. The Boc group is bulkier and more labile under acidic conditions, making it a transient intermediate in multi-step syntheses. Benzyl carbamate, however, requires hydrogenolysis for removal, offering stability under diverse reaction conditions .
Functional Group Variations
Carbamate vs. Ketone or Ester
- (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5): Features a pyrrolidinone ring (2-oxo group) instead of oxetane.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1):
Key Data Table: Structural and Functional Properties
| Compound Name | CAS Number | Core Structure | N-Substituent | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate | 1349699-75-7 | Piperidine | Oxetan-3-yl | Benzyl carbamate | 290.36 |
| (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | 1349807-54-0 | Pyrrolidine | Oxetan-3-yl | Benzyl carbamate | 276.33 (estimated) |
| Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate | 1217476-03-3 | Piperidine | Benzyl | Benzyl carbamate | 324.42 |
| (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate | - | Piperidine | Oxetan-3-yl | Boc carbamate | ~284.36 (estimated) |
| Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | 1254115-22-4 | Piperazine | Oxetan-3-yl | Benzyl carbamate | 290.34 |
Implications for Research and Development
- Metabolic Stability : The oxetan-3-yl group in the target compound enhances metabolic resistance compared to benzyl or ester-containing analogs, making it favorable for drug candidates requiring prolonged half-lives .
- Solubility : Piperazine derivatives (e.g., CAS 1254115-22-4) may offer superior aqueous solubility due to increased polarity, whereas pyrrolidine analogs (e.g., CAS 1349807-54-0) balance rigidity and lipophilicity .
- Synthetic Utility : Boc-protected analogs (Ref: 10-F097443) serve as transient intermediates, while benzyl carbamates (CAS 1349699-75-7) provide stability for downstream functionalization .
Biological Activity
(R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, with the chemical formula CHNO and CAS number 1349699-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an oxetane moiety, which contributes to its unique pharmacological profile. The structural characteristics are essential for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 1349699-75-7 |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of chemokine receptors. It has been studied for its potential as a selective antagonist for the CC chemokine receptor type 3 (CCR3), which plays a crucial role in inflammatory responses and allergic reactions.
-
CCR3 Antagonism :
- A study demonstrated that benzyl-piperidine derivatives, including compounds similar to this compound, showed potent antagonistic effects against CCR3. These compounds were effective in inhibiting eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting their potential use in treating allergic conditions and asthma .
- Structure-Activity Relationship (SAR) :
Case Studies
- In Vitro Studies :
-
Cytotoxicity Assessments :
- Cytotoxicity studies indicated that while the compound exhibits antiviral properties, it also has associated cytotoxic effects at higher concentrations. For instance, a derivative demonstrated a cytotoxic concentration (CC50) of approximately 92 µM against Vero cells, indicating a need for careful dose management in therapeutic applications .
Q & A
Q. Basic
- NMR : 1H and 19F NMR (in DMSO-d6 or CDCl3) identify key protons (e.g., oxetane protons at δ 4.65–4.80 ppm, piperidine protons at δ 1.53–3.53 ppm) and fluorine environments.
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+1]+ at m/z 495.3/497.1 for a related compound) .
- IR : Carbamate carbonyl stretches (~1700 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹) validate functional groups.
How can low yields in oxetan-3-yl coupling reactions be addressed?
Advanced
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings of oxetane-containing amines.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual warming (0°C → RT) minimizes decomposition of oxetane rings .
What stability considerations apply to this compound under storage?
Basic
The compound should be stored in sealed containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or acids, which may hydrolyze the carbamate group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways .
How should conflicting NMR data in structural assignments be resolved?
Advanced
Conflicting peaks may indicate rotamers or residual solvents. Use 2D NMR (COSY, HSQC, HMBC) to correlate ambiguous signals. For example, HMBC can confirm carbamate carbonyl connectivity to piperidine NH. Deuterated solvent purity and sample concentration (5–10 mg/mL) minimize artifacts .
What role does the benzyl carbamate group play in reactivity?
Basic
The benzyl carbamate acts as a protecting group for amines, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA). This facilitates downstream functionalization (e.g., conjugation with fluorophores or bioactive moieties) .
How can undesired oxetane ring-opening during reactions be mitigated?
Advanced
Oxetane rings are sensitive to strong acids/bases. Use mild conditions:
- pH control : Maintain reactions near neutrality (pH 6–8).
- Chelating agents : Add EDTA to sequester trace metals that catalyze ring-opening.
- Low-temperature protocols : Perform reactions at –10°C to slow degradation .
What analytical methods confirm the absence of diastereomers?
Q. Basic
- Chiral HPLC : Compare retention times with enantiopure standards.
- Optical rotation : Measure [α]D²⁵ and compare to literature values (e.g., (R)-enantiomers of related compounds show distinct rotations) .
How can reaction conditions for oxetan-3-yl group introduction be optimized?
Advanced
Optimize via Design of Experiments (DoE):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
